molecular formula C10H15ClN2O2 B1437377 4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride CAS No. 1172919-42-4

4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Cat. No. B1437377
CAS RN: 1172919-42-4
M. Wt: 230.69 g/mol
InChI Key: MOSUPQMWGHKRRL-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a crystalline white solid and is also known as Meclofenoxate hydrochloride. This compound is used as a nootropic drug, which means it is a cognitive enhancer that improves memory and learning in individuals.


Synthesis Analysis

The compound is synthesized by adding 4-(2-Methoxyethoxy)benzene-1-carboxylic acid to a mixture of thionyl chloride and dimethylformamide. The reaction mixture is heated, and after the completion of the reaction, the excess of thionyl chloride is removed. The resulting product is then purified by recrystallization.


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H14N2O2.ClH/c1-13-6-7-14-9-4-2-8 (3-5-9)10 (11)12;/h2-5H,6-7H2,1H3, (H3,11,12);1H . The canonical SMILES structure is COCCOC1=CC=C (C=C1)C (=N)N.Cl.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.69 g/mol . It is a crystalline white solid and is soluble in water, ethanol, and ethyl acetate. The melting point of the compound is 215-219°C.

Mechanism of Action

As a nootropic drug, Meclofenoxate hydrochloride has been shown to improve memory and learning in individuals. It achieves this by increasing the activity of cholinergic neurons in the brain, which play a crucial role in memory and learning.

properties

IUPAC Name

4-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSUPQMWGHKRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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